molecular formula C13H9ClF2N2O2S B300248 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide

Cat. No. B300248
M. Wt: 330.74 g/mol
InChI Key: SEHBPHBNHXRILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide, also known as AMZ-30, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the regulation of cell growth and apoptosis. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce inflammation. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in lab experiments is its potent anti-tumor activity. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide. One area of research is to further investigate its mechanism of action and how it interacts with cellular pathways involved in cancer development and progression. Additionally, studies could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further research could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in the treatment of other diseases, such as inflammatory disorders.

Synthesis Methods

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the synthesis of 2-chloro-4,5-difluorobenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-acetyl-4-methyl-1,3-thiazole to form the final product, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide

Molecular Formula

C13H9ClF2N2O2S

Molecular Weight

330.74 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C13H9ClF2N2O2S/c1-5-11(6(2)19)21-13(17-5)18-12(20)7-3-9(15)10(16)4-8(7)14/h3-4H,1-2H3,(H,17,18,20)

InChI Key

SEHBPHBNHXRILV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.